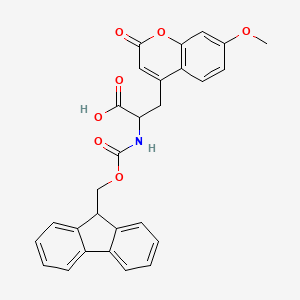

(R,S)-Fmoc-2-amino-3-(7-methoxy-4-coumaryl)-propionic acid

Description

(R,S)-Fmoc-2-amino-3-(7-methoxy-4-coumaryl)-propionic acid is a non-natural amino acid derivative featuring three key components:

- Fmoc (9-fluorenylmethoxycarbonyl) group: A widely used protecting group in solid-phase peptide synthesis (SPPS) to shield the amino group during coupling reactions.

- 7-Methoxy-4-coumaryl moiety: A fluorescent chromophore derived from coumarin, enabling applications in fluorescence-based assays.

- Propionic acid backbone: Provides structural flexibility for peptide backbone integration.

This compound exists as a racemic mixture (R,S configuration) at the α-carbon. Its primary application lies in synthesizing fluorogenic peptide substrates for enzyme activity studies, particularly proteases like matrix metalloproteinases (MMPs), where the coumarin group acts as a fluorophore or quencher .

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(7-methoxy-2-oxochromen-4-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H23NO7/c1-34-17-10-11-18-16(13-26(30)36-25(18)14-17)12-24(27(31)32)29-28(33)35-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-11,13-14,23-24H,12,15H2,1H3,(H,29,33)(H,31,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMTJSVFQWCDZCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H23NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,S)-Fmoc-2-amino-3-(7-methoxy-4-coumaryl)-propionic acid typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 7-methoxy-4-coumarin and protected amino acids.

Coupling Reaction: The 7-methoxy-4-coumarin is coupled with a protected amino acid derivative under specific conditions, often using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Deprotection: The protecting groups on the amino acid are removed under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesizers and high-throughput screening techniques to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(R,S)-Fmoc-2-amino-3-(7-methoxy-4-coumaryl)-propionic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form different derivatives.

Reduction: The coumarin ring can be reduced under specific conditions.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce various functional groups onto the amino acid backbone.

Scientific Research Applications

Peptide Synthesis

Role as a Protecting Group

Fmoc-2-amino-3-(7-methoxy-4-coumaryl)-propionic acid is primarily utilized as a protecting group in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group allows for selective reactions without interfering with other functional groups, which is crucial for synthesizing complex peptides. This property enhances the efficiency and specificity of peptide synthesis, enabling the construction of intricate biomolecules.

Case Study

A study demonstrated the successful synthesis of a cyclic peptide using Fmoc-protected amino acids, where the incorporation of this compound improved the yield and purity of the final product compared to traditional methods .

Drug Development

Design of Novel Pharmaceuticals

The unique structural characteristics of (R,S)-Fmoc-2-amino-3-(7-methoxy-4-coumaryl)-propionic acid make it valuable in drug design, particularly for targeting specific biological pathways. Its ability to enhance the efficacy of drug candidates has been explored in various therapeutic areas, including oncology.

Data Table: Drug Development Applications

| Application Area | Description |

|---|---|

| Targeted Therapy | Utilization in compounds designed to interact with specific cellular receptors |

| Cancer Research | Development of inhibitors that selectively target cancer cell pathways |

| Pharmacokinetics | Studies on absorption and distribution influenced by coumarin derivatives |

Bioconjugation

Linking Biomolecules

This compound plays a crucial role in bioconjugation processes, where it facilitates the attachment of biomolecules to therapeutic agents. This is particularly important for creating targeted therapies in cancer treatment, enhancing the delivery and efficacy of drugs.

Case Study

Research has shown that conjugating this compound with antibodies significantly improved their targeting capabilities towards tumor cells, leading to better therapeutic outcomes .

Fluorescent Probes

Imaging Applications

Due to its coumarin moiety, this compound can be employed in developing fluorescent probes for imaging applications in biological research. These probes are essential for studying cellular processes, protein interactions, and dynamics within living cells.

Data Table: Fluorescent Probes Development

| Probe Type | Application | Benefits |

|---|---|---|

| Cell Imaging | Visualization of cellular structures | Non-invasive tracking |

| Protein Dynamics | Monitoring interactions | Real-time observation |

Material Science

Advanced Materials Development

In material science, this compound is utilized in developing advanced materials such as polymers and coatings. Its chemical properties can enhance the durability and functionality of these materials.

Case Study

A recent investigation into polymer composites incorporating this compound revealed improved mechanical properties and resistance to environmental degradation compared to traditional materials .

Mechanism of Action

The mechanism of action of (R,S)-Fmoc-2-amino-3-(7-methoxy-4-coumaryl)-propionic acid involves its interaction with specific molecular targets:

Fluorescence: The coumarin moiety absorbs light and emits fluorescence, which can be detected and measured.

Enzyme Inhibition: It may act as an inhibitor for certain enzymes, binding to the active site and preventing substrate access.

Receptor Binding: It can bind to specific receptors on cell surfaces, modulating cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Specific Comparisons

Table 1: Key Structural and Functional Differences

Fluorescence Properties

The 7-methoxycoumarin group in the target compound exhibits strong blue fluorescence (λem ~450 nm), making it ideal for Förster resonance energy transfer (FRET)-based assays. In contrast, nitro- or chloro-substituted analogs (e.g., 4-nitrophenyl in , 4-chlorophenyl in ) lack intrinsic fluorescence but serve as quenchers or electron-withdrawing groups in FRET pairs . Hydroxyphenyl derivatives (e.g., ) show weak fluorescence due to reduced conjugation stability.

Chirality and Enzyme Specificity

- Racemic (R,S) vs. Enantiopure (S or R) forms : The racemic nature of the target compound may reduce stereochemical specificity in enzyme-substrate interactions compared to enantiopure analogs like Fmoc-L-Phe(4-NHBoc)-OH (S-configuration, ). For instance, MMPs exhibit higher cleavage efficiency toward L-configured substrates .

Solubility and Stability

- Hydrophobic substituents (e.g., 7-methoxycoumarin, nitrophenyl) reduce aqueous solubility, necessitating organic solvents (DMF, DMSO) for handling.

- Polar groups (e.g., 4-hydroxyphenyl in ) improve water solubility but may require pH adjustments to prevent aggregation.

- Stability : Nitro and chloro groups enhance stability under acidic/basic conditions compared to methoxycoumarin, which is sensitive to prolonged UV exposure .

Biological Activity

(R,S)-Fmoc-2-amino-3-(7-methoxy-4-coumaryl)-propionic acid is a compound that has garnered attention in the fields of peptide synthesis, drug development, and bioconjugation due to its unique structural properties. This article explores its biological activity, applications, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 485.49 g/mol

- CAS Number : 133083-34-8

The compound features a fluorene-based protecting group (Fmoc) that is crucial for the selective synthesis of peptides. The presence of a coumarin moiety enhances its utility in biological applications, particularly in imaging and targeting specific biological pathways.

Applications in Biological Research

-

Peptide Synthesis :

- Acts as a protecting group, facilitating selective reactions during peptide synthesis without interfering with other functional groups.

- Enables the development of complex biomolecules essential for therapeutic applications.

-

Drug Development :

- Its unique structure allows for the design of pharmaceuticals targeting specific biological pathways.

- Enhances the efficacy of drug candidates by providing structural diversity.

-

Bioconjugation :

- Utilized in linking biomolecules to therapeutic agents, which is crucial for creating targeted therapies, especially in cancer treatment.

-

Fluorescent Probes :

- The coumarin moiety can be used to develop fluorescent probes for imaging applications, aiding in the study of cellular processes.

-

Material Science :

- Employed in developing advanced materials such as polymers and coatings, improving their chemical properties and functionality.

Case Studies and Experimental Data

-

Inhibitory Activity Against Steroid Sulfatase (STS) :

- A study explored derivatives of coumarin, including those similar to this compound, as potential STS inhibitors.

- Compounds demonstrated significant inhibitory effects on STS isolated from human placenta, with IC values indicating high potency against estrogen receptor-positive cancer cell lines (e.g., MCF-7 and T47D) .

-

Cell-Based Assays :

- Research indicated that certain analogues exhibited selective growth inhibition in estrogen receptor-positive and progesterone receptor-positive cell lines.

- The effectiveness of these compounds was compared against standard treatments like tamoxifen, showcasing their potential as therapeutic agents .

Summary of Biological Activities

| Activity | Description |

|---|---|

| Peptide Synthesis | Protects functional groups during synthesis; crucial for complex biomolecule development. |

| Drug Development | Facilitates the design of pharmaceuticals targeting specific pathways; enhances drug efficacy. |

| Bioconjugation | Links biomolecules to therapeutic agents; essential for targeted cancer therapies. |

| Fluorescent Probes | Used in imaging applications to study cellular processes; aids in biological research. |

| Material Science | Improves chemical properties of materials; applicable in advanced polymer and coating technologies. |

Q & A

Basic: What are the primary applications of (R,S)-Fmoc-2-amino-3-(7-methoxy-4-coumaryl)-propionic acid in academic research?

This compound is primarily used as a fluorescent amino acid analog in enzyme substrate design. Its 7-methoxy-4-coumaryl group enables fluorescence quenching, making it ideal for studying protease activity via Förster resonance energy transfer (FRET). Applications include:

- Peptidase assays : Acts as a quenched fluorescent substrate to monitor enzyme kinetics in real time .

- Sirtuin activity studies : Used in capillary electrophoresis-based assays to investigate deacetylation mechanisms .

- Peptide synthesis : The Fmoc group facilitates solid-phase peptide synthesis (SPPS), while the coumarin moiety allows tracking of conjugation efficiency .

Methodological Note : Fluorescence intensity should be calibrated against pH and solvent polarity, as these factors influence coumarin emission properties.

Basic: What synthetic routes are reported for preparing this compound?

Synthesis typically involves:

Coumarin derivatization : 7-Methoxy-4-coumarin is functionalized with a propiolic acid side chain via nucleophilic substitution .

Amino acid coupling : The coumarin-propiolic acid is conjugated to Fmoc-protected 2,3-diaminopropionic acid using carbodiimide-based coupling reagents (e.g., DCC/HOBt) .

Chiral resolution : Racemic mixtures (R,S) are separated via preparative HPLC with chiral stationary phases (e.g., Chiralpak IA) .

Critical Step : Monitor coupling efficiency via TLC (ninhydrin staining) or LC-MS to detect unreacted intermediates.

Advanced: How can researchers resolve discrepancies in fluorescence quenching efficiency during enzyme assays?

Contradictions in quenching data may arise from:

- Steric hindrance : Bulky residues near the coumarin group reduce quenching efficiency. Optimize substrate design using molecular docking simulations to predict steric clashes .

- Solvent polarity : Nonpolar solvents (e.g., DMSO) enhance coumarin fluorescence, leading to false negatives. Use aqueous buffers with ≤5% organic modifiers .

- Enzyme specificity : Confirm substrate compatibility with the target enzyme using control assays with known inhibitors (e.g., PMSF for serine proteases) .

Validation Protocol : Compare kinetic parameters (Km, kcat) with literature values for structurally analogous substrates .

Advanced: What strategies improve the stability of this compound in long-term storage?

The compound is sensitive to:

- Light exposure : Store in amber vials at -20°C to prevent coumarin photodegradation .

- Hydrolysis : Lyophilize and store under inert gas (argon) to minimize Fmoc group cleavage .

- Batch variability : Request a Certificate of Analysis (COA) from suppliers to verify purity (>98%) and moisture content (<0.5%) .

Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 14 days) and monitor via HPLC .

Advanced: How does the stereochemistry (R vs. S) impact enzyme binding and fluorescence properties?

The R/S configuration influences:

- Enzyme-substrate interactions : Proteases like thimet oligopeptidase show stereospecificity for the S-enantiomer, with a 10-fold higher kcat compared to the R-form .

- Fluorescence polarization : The R-enantiomer exhibits higher polarization due to restricted coumarin rotation in chiral environments .

- Solubility : The S-form has better aqueous solubility (logP = 1.2 vs. R-form logP = 1.5), affecting assay reproducibility .

Experimental Design : Use enantiomerically pure standards (≥99% ee) for kinetic studies and validate binding via surface plasmon resonance (SPR) .

Basic: What analytical techniques are essential for characterizing this compound?

- HPLC-MS : Confirm molecular weight (M.W. ~455.5 g/mol) and detect impurities (e.g., deprotected amino acids) .

- NMR : ¹H/¹³C NMR verifies coumarin methoxy protons (δ 3.8 ppm) and Fmoc aromatic protons (δ 7.2–7.8 ppm) .

- Fluorescence spectroscopy : Measure excitation/emission maxima (λex = 325 nm, λem = 395 nm) in PBS .

Data Interpretation : Compare retention times and spectral data with reference standards from peer-reviewed syntheses .

Advanced: How can researchers address low coupling yields during SPPS using this compound?

Common issues and solutions:

- Steric hindrance : Use microwave-assisted synthesis (50°C, 20 W) to improve Fmoc-deprotection efficiency .

- Side reactions : Add 2% v/v piperazine to scavenge residual coupling reagents .

- Aggregation : Incorporate 0.1 M HOBt in DMF to solubilize hydrophobic coumarin moieties .

Quality Control : Perform Kaiser tests after each coupling step to detect free amines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.